Product packaging for 4-Chloro-1-methyl-1H-indole(Cat. No.:CAS No. 77801-91-3)

4-Chloro-1-methyl-1H-indole

Cat. No.: B3284055
CAS No.: 77801-91-3
M. Wt: 165.62 g/mol
InChI Key: WUFPOENCCOPNCC-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical Research

The indole nucleus is a recurring motif in a vast array of biologically active molecules, earning it the designation of a "privileged scaffold" in medicinal chemistry. sci-hub.semdpi.comeurekaselect.comresearchgate.net Its structural resemblance to the amino acid tryptophan allows indole-containing compounds to interact with a wide range of biological targets, including enzymes and receptors. sci-hub.sechula.ac.th This inherent bioactivity has fueled extensive research, leading to the discovery and development of numerous indole-based drugs for treating a spectrum of diseases, from cancer and infections to inflammatory conditions and neurological disorders. nih.govijpsr.comnih.govresearchgate.net The indole framework's amenability to chemical modification further enhances its importance, providing a versatile platform for synthesizing novel therapeutic agents. sci-hub.sederpharmachemica.com

The significance of the indole scaffold extends beyond pharmaceuticals into the realm of materials science, where its unique electronic properties are harnessed for the development of organic semiconductors, dyes, and other functional materials. derpharmachemica.com

Overview of Substituted Indoles as Privileged Structures in Chemical Biology and Materials Science

The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. eurekaselect.comresearchgate.netrsc.orgresearchgate.net Substituted indoles are a prime example of this, with different substitution patterns giving rise to a wide array of pharmacological activities. bohrium.comnih.gov For instance, the position and nature of substituents can modulate a compound's selectivity for different receptor subtypes or its metabolic stability. mdpi.com

In chemical biology, substituted indoles serve as powerful tools for probing biological processes. d-nb.info Their diverse bioactivities allow researchers to selectively modulate specific cellular pathways, providing insights into disease mechanisms and potential therapeutic interventions. chula.ac.th In materials science, the introduction of various functional groups onto the indole ring system allows for the fine-tuning of its photophysical and electronic properties, leading to the creation of advanced materials with tailored characteristics. rsc.orgresearcher.lifeacs.org

Rationale for Focused Investigation on 4-Chloro-1-methyl-1H-indole: Bridging Structural Features with Mechanistic Understanding

The specific compound, this compound, presents a compelling case for detailed investigation. The presence of a chlorine atom at the 4-position and a methyl group on the indole nitrogen introduces distinct electronic and steric features. The chloro group, being an electron-withdrawing substituent, can influence the reactivity of the indole ring, while the N-methylation prevents the formation of certain intermolecular interactions and can alter the compound's solubility and metabolic profile. mdpi.com

A focused study of this compound allows for a deeper understanding of how these specific structural modifications impact its chemical behavior and potential applications. By examining its synthesis, reactivity, and interactions, researchers can gain valuable insights into the structure-activity relationships of substituted indoles. This knowledge can then be applied to the rational design of new indole derivatives with enhanced properties for specific applications in medicine and materials science. Mechanistic studies involving this compound can further illuminate the fundamental principles governing the reactions of substituted indoles. researchgate.netresearchgate.netarkat-usa.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClN B3284055 4-Chloro-1-methyl-1H-indole CAS No. 77801-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFPOENCCOPNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 1 Methyl 1h Indole and Its Functionalized Congeners

Historical and Classical Indole (B1671886) Synthesis Strategies Relevant to Halo- and N-Methylated Indoles

The construction of the indole nucleus has a rich history, with several named reactions forming the bedrock of indole synthesis. These classical methods have been adapted over time to accommodate a wide range of substituents, including the halo and N-methyl groups present in 4-Chloro-1-methyl-1H-indole.

Adaptations of Fischer Indole Synthesis for Substituted Analogs

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for preparing indoles. clockss.orgsynarchive.com The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. synarchive.comwikipedia.org The versatility of this method allows for the synthesis of a variety of substituted indoles by choosing appropriately substituted starting materials. clockss.org

For the synthesis of N-methylated indoles, N-methylphenylhydrazine is a common starting material. In 1883, Fischer and Jourdan reported the treatment of pyruvic acid 1-methylphenylhydrazone with alcoholic hydrogen chloride to generate 1-methylindole-2-carboxylic acid. researchgate.net The synthesis of halo-substituted indoles can be achieved by using the corresponding halogenated phenylhydrazine. The reaction is catalyzed by Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

While the Fischer indole synthesis is a powerful tool, the use of unsymmetrical ketones can lead to the formation of two regioisomeric products. researchgate.net The regioselectivity is influenced by the acidity of the medium, the substitution pattern of the hydrazine, and steric effects. researchgate.net

Applications of Larock Indole Synthesis for Diverse Substitution Patterns

The Larock indole synthesis, a palladium-catalyzed heteroannulation reaction, offers a powerful and versatile route to substituted indoles. wikipedia.org This method typically involves the reaction of an ortho-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst. wikipedia.org A key advantage of the Larock synthesis is its tolerance for a wide variety of functional groups on both the aniline (B41778) and alkyne components.

Crucially for the synthesis of the target compound, N-methyl derivatives of ortho-iodoanilines have been shown to be successful substrates, leading to good to excellent yields of N-methylated indoles. wikipedia.org The reaction conditions generally involve a palladium(II) catalyst, a base such as potassium carbonate, and often an additive like lithium chloride or tetrabutylammonium chloride. wikipedia.org The choice of alkyne is also flexible, with alkyl, aryl, and silyl-substituted alkynes being successfully employed. wikipedia.org

The general mechanism of the Larock indole synthesis is believed to involve the oxidative addition of the ortho-iodoaniline to a palladium(0) species, followed by coordination and insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination then afford the indole product. wikipedia.org

Starting MaterialsCatalyst/ReagentsProductYieldReference
N-methyl-o-iodoaniline, disubstituted alkynePd(OAc)₂, K₂CO₃, LiClN-methyl-2,3-disubstituted indoleGood to Excellent wikipedia.org

Modifications of Leimgruber-Batcho and Madelung Indole Synthesis

The Leimgruber-Batcho indole synthesis is a highly efficient two-step process that starts from an ortho-nitrotoluene. minia.edu.egwikipedia.org The first step involves the formation of an enamine by reacting the o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). minia.edu.egwikipedia.org The resulting intermediate is then reductively cyclized in the second step to yield the indole. minia.edu.egwikipedia.org A significant advantage of this method is its applicability to a wide range of substituted o-nitrotoluenes, making it a valuable tool for preparing nuclear-substituted indoles. clockss.org A one-pot synthesis of 5-chloroindole from 4-chloro-2-nitrotoluene and DMF-DMA has been reported, demonstrating the feasibility of this method for chloro-substituted indoles. journalijar.com The reductive cyclization can be achieved using various reducing agents, including palladium on carbon with hydrogen, Raney nickel with hydrazine, or stannous chloride. minia.edu.egwikipedia.org

The Madelung indole synthesis , first reported in 1912, involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.orgscispace.com Traditionally, the harsh reaction conditions, often requiring temperatures between 200–400 °C and strong bases like sodium or potassium alkoxides, limited its application. wikipedia.orgscispace.com However, modern modifications have significantly improved the utility of this reaction. The Smith-modified Madelung synthesis, for example, is applicable to a wide variety of substituted anilines, including those with halide groups. wikipedia.org More recently, a tandem Madelung indole synthesis has been developed that proceeds under milder conditions and is suitable for the synthesis of N-methyl-2-arylindoles from N-methyl-o-toluidines, including those with halogen substituents. organic-chemistry.org

Modern and Sustainable Approaches for Indole Core Construction

In recent years, there has been a significant push towards the development of more sustainable and efficient methods for indole synthesis. These modern approaches often rely on transition metal catalysis to achieve high levels of selectivity and functional group tolerance under milder reaction conditions.

Transition Metal-Catalyzed Coupling Reactions for Indole Formation

Transition metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, including indoles. These methods often offer advantages in terms of efficiency, selectivity, and the ability to construct complex molecules from readily available starting materials. mdpi.com

Palladium catalysis has become a cornerstone of modern organic synthesis, and its application in indole formation is well-established. mdpi.com Palladium-catalyzed reactions can be broadly categorized into cyclization and cross-coupling methods for the construction of the indole ring.

Palladium-catalyzed cyclization reactions often involve the intramolecular reaction of a suitably functionalized aniline derivative. For instance, the intramolecular cyclization of alkynes and imines can lead to the formation of substituted indoles. mdpi.com Another approach is the palladium-catalyzed synthesis of indoles via ammonia cross-coupling followed by alkyne cyclization, which has been successfully applied to a range of 2-alkynylbromoarenes. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for indole synthesis. These reactions can be used to form key carbon-carbon bonds in the indole scaffold. For example, a Suzuki cross-coupling reaction has been utilized as a key step in the synthesis of bisindolylmaleimides. nih.gov

Reaction TypeStarting MaterialsCatalyst SystemProductReference
Ammonia Cross-Coupling-Alkyne Cyclization2-AlkynylbromoarenesPd/JosiphosSubstituted Indoles nih.gov
Suzuki Cross-CouplingIndolylmaleimide triflatePalladium catalystBisindolylmaleimide nih.gov
Zinc-Catalyzed Cyclization Approaches

Zinc catalysts have been employed in the synthesis of N-protected indoles through annulation reactions. A cooperative gold and zinc catalysis approach has been developed for the synthesis of N-protected indoles from N-arylhydroxamic acids and alkynes. In this methodology, Zn(OTf)₂ plays a crucial role in enhancing the nucleophilicity of the N-arylhydroxamic acid. This cooperative catalysis allows for the formation of 2-substituted indoles with high regioselectivity under mild conditions orgsyn.org.

The proposed mechanism involves the formation of a zinc chelate, which then attacks a gold-activated alkyne. This is followed by a 3,3-sigmatropic rearrangement and subsequent cyclodehydration to yield the N-protected indole. This method is particularly advantageous as it tolerates a range of functional groups and can be used to prepare 2-alkenylindoles, which are not readily accessible through traditional Fischer indole synthesis orgsyn.org.

While this method has been demonstrated for a variety of N-protected indoles, its specific application to the synthesis of this compound would depend on the availability of the corresponding N-(4-chlorophenyl)hydroxamic acid precursor.

Catalyst SystemStarting MaterialsKey FeaturesRef.
Au(I)/Zn(OTf)₂N-Arylhydroxamic acids, AlkynesHigh regioselectivity for 2-substituted indoles, Mild reaction conditions, Tolerates various functional groups. orgsyn.org

Metal-Free and Green Chemistry Methodologies

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like indoles to minimize environmental impact. These methods focus on the use of safer solvents, alternative energy sources, and catalytic systems that are environmentally benign.

Ionic liquids (ILs) have emerged as green alternatives to volatile organic compounds (VOCs) in organic synthesis. Chloroaluminate ionic liquids can function as both the solvent and catalyst in the Fischer indole synthesis, accommodating a wide range of ketones to produce indoles in good yields acs.orgresearchgate.net. Brønsted acidic ionic liquids have also been utilized as dual solvent-catalysts, leading to high yields and exclusive formation of specific isomers in some cases. A significant advantage of using ILs is the ease of product separation and the potential for catalyst recycling researchgate.net.

Water is another environmentally benign solvent that has been explored for indole synthesis. The use of surfactants like TPGS-750-M in water can create nanomicelles that act as "nanoreactors," facilitating organic reactions in an aqueous medium. This approach has been successfully applied to the oxidation of (1-methyl-1H-indol-2-yl)methanol to 1-methyl-1H-indole-2-carbaldehyde documentsdelivered.com. Palladium-catalyzed C-H activation for the functionalization of quinoxaline-2(1H)-ones has also been demonstrated in water, showcasing the potential for complex transformations in this green solvent nih.govunblog.fr.

Green SolventSynthetic MethodAdvantages
Ionic LiquidsFischer Indole SynthesisDual solvent-catalyst, High yields, Recyclability. acs.orgresearchgate.netresearchgate.net
WaterMicellar Catalysis, C-H ActivationEnvironmentally benign, High reaction rates. documentsdelivered.comnih.govunblog.fr

Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.

Microwave-assisted organic synthesis (MAOS) has been applied to various classical indole syntheses, including the Fischer, Madelung, and Leimgruber–Batcho reactions nih.govnih.gov. For instance, a palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to form 2-methyl-1H-indole-3-carboxylate derivatives was optimized under microwave irradiation, resulting in excellent yields and high regioselectivity nih.gov. Solvent-free Madelung indole synthesis has also been achieved using potassium tert-butoxide as a base under microwave conditions mdpi.com.

Ultrasound-assisted synthesis is another green technique that enhances reaction rates through acoustic cavitation. This method has been used for the one-pot, three-component synthesis of novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties, with increased yields and reduced reaction times nih.gov. The synthesis of chalcones, which can be precursors or analogs of indole-related compounds, has also been shown to be significantly faster under ultrasonic conditions compared to conventional methods acs.org.

Energy SourceSynthetic MethodKey Advantages
MicrowaveFischer, Madelung, Leimgruber–Batcho, Pd-catalyzed cyclizationReduced reaction times, Higher yields, Solvent-free options. nih.govnih.govnih.govmdpi.com
UltrasoundMulticomponent reactions, CyclizationsShorter reaction times, High yields, Energy efficient. nih.govacs.org

Nanocatalysis offers advantages such as high surface area-to-volume ratio and easy catalyst recovery. Magnetic nanoparticles (MNPs) have been used as catalysts for the synthesis of indole derivatives, providing benefits like high catalytic activity, low toxicity, and recyclability researchgate.net. For example, manganese ferrite (MnFe₂O₄) nanoparticles have been utilized for the C3-alkylation of indoles with benzyl (B1604629) alcohols under solvent-free conditions, demonstrating high regioselectivity and compatibility with a broad range of substrates researchgate.net.

Organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Chiral amines have been designed for the enantioselective alkylation of indoles, a type of Friedel-Crafts reaction, under iminium catalysis. This approach has been successfully applied to the synthesis of enantioenriched indole-containing compounds, including those with chloro-substituents . The development of versatile platform molecules and their corresponding organocatalytic asymmetric reactions has enabled the efficient synthesis of a wide range of indole-based chiral heterocycles .

Catalysis TypeCatalyst ExampleApplication in Indole Chemistry
NanocatalysisManganese Ferrite (MnFe₂O₄) NanoparticlesC3-alkylation of indoles. researchgate.net
OrganocatalysisChiral AminesEnantioselective Friedel-Crafts alkylation of indoles.

Electrochemical synthesis offers a sustainable alternative to traditional methods by using electricity to drive chemical reactions, often avoiding the need for chemical oxidants or reductants. Electrocatalytic methods have been developed for the synthesis of indoles through the dehydrogenative cyclization of 2-vinylanilides acs.org. Divergent electrochemical approaches allow for controlled C-3 substitution patterns in indole synthesis by tuning the acidity of amide precursors nih.govnih.gov. Furthermore, an electrochemical method for the phosphorylation of indoles has been developed, which is significant for accessing biologically active molecules wikipedia.org.

Photocatalysis utilizes light to initiate chemical transformations and has been applied to the synthesis of indoles. Visible-light photocatalysis has enabled the conversion of styryl aryl azides into indoles, even within living mammalian cells, highlighting the biocompatibility of this approach harvard.edu.

MethodKey FeaturesApplication
Electrochemical SynthesisAvoids chemical oxidants/reductants, High selectivity.Dehydrogenative cyclization, C-3 functionalization, Phosphorylation. acs.orgnih.govnih.govwikipedia.org
Photocatalytic SynthesisUses light as an energy source, Biocompatible.Synthesis of indoles from styryl aryl azides. harvard.edu

Regioselective Functionalization Strategies Applied to this compound

The functionalization of the indole core at specific positions is crucial for modulating its biological activity. While the C2 and C3 positions of the pyrrole (B145914) ring are typically more reactive, strategies have been developed to target the less reactive C4, C5, C6, and C7 positions on the benzene (B151609) ring.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of indoles. nih.gov By using directing groups, it is possible to achieve high regioselectivity. For example, the C4 position of indoles can be functionalized through arylation or alkenylation using a palladium catalyst with a directing group at the C3 position nih.govmdpi.com. A ruthenium catalyst with an aldehyde directing group has also been used for the regioselective synthesis of 4-substituted indoles . The N-pivaloyl group has been shown to be an effective directing group for the rhodium-catalyzed C7-functionalization of indoles.

Directed ortho-metalation (DoM) is another powerful strategy for the regioselective functionalization of aromatic compounds. In this approach, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles. For an N-protected indole, the protecting group can act as a DMG, potentially directing metalation to the C2 or C7 position. The presence of a chloro substituent at the C4 position would influence the acidity of the adjacent protons, and the regioselectivity of the metalation would depend on the interplay between the directing group and the electronic effects of the chloro substituent.

StrategyKey PrincipleTarget Position(s)
C-H ActivationTransition metal-catalyzed reaction guided by a directing group.C4, C5, C6, C7. nih.govmdpi.com
Directed ortho-Metalation (DoM)Deprotonation at the position ortho to a directing metalation group.C2, C7 (depending on the directing group).

C-H Activation and Functionalization of Indole Nucleus

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including indoles. This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions, thereby increasing synthetic efficiency. The functionalization of the indole nucleus can be directed to various positions, with the C2 and C3 positions of the pyrrole ring being the most reactive. However, recent advancements have enabled the selective functionalization of the less reactive C-H bonds on the benzene portion of the indole scaffold.

For N-methylated chloroindoles like this compound, C-H activation strategies can be employed to introduce a variety of functional groups. Transition metal catalysis, particularly with palladium, rhodium, and iridium, plays a pivotal role in these transformations. The regioselectivity of C-H activation is often controlled by the use of directing groups, which coordinate to the metal catalyst and bring it into proximity with a specific C-H bond. In the case of N-substituted indoles, the substituent on the nitrogen atom can influence the site of functionalization.

While specific studies on the C-H activation of this compound are not extensively documented, general principles derived from studies on related indole derivatives can be applied. For instance, palladium-catalyzed C-H arylation, alkenylation, and acylation are well-established methods for indole functionalization. The chloro-substituent at the C4 position is expected to influence the electronic properties of the indole ring, which in turn may affect the reactivity and regioselectivity of C-H activation reactions.

Table 1: Examples of C-H Activation Reactions on Indole Derivatives

Catalyst SystemReaction TypePosition of FunctionalizationReference
Pd(OAc)₂ / LigandArylationC2, C3, C4, C7General Literature
[RhCp*Cl₂]₂AlkenylationC2General Literature
[Ir(cod)Cl]₂ / LigandBorylationC7General Literature

This table represents generalized findings for the indole scaffold and may not be directly applicable to this compound without specific experimental validation.

Electrophilic Aromatic Substitution Patterns on N-Methylated Chloroindoles

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. For N-methylated indoles, electrophilic attack typically occurs at the C3 position. However, the presence of the chloro substituent at C4 may influence the substitution pattern.

Nitration: The nitration of indoles can be achieved using various nitrating agents. The reaction of N-methylindoles generally yields the 3-nitro derivative. For this compound, nitration would be expected to occur at the C3 position, potentially followed by substitution at other positions on the benzene ring under harsher conditions.

Halogenation: Halogenation of N-methylindoles with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically results in substitution at the C3 position.

Friedel-Crafts Acylation: This reaction, often catalyzed by Lewis acids, introduces an acyl group onto the indole ring, usually at the C3 position for N-methylated indoles.

The directing effects of the existing substituents are crucial in predicting the outcome of EAS on this compound. The powerful directing effect of the indole nitrogen generally favors substitution at C3. The influence of the C4-chloro group would likely modulate the reactivity of the benzene ring positions (C5, C6, C7) towards further electrophilic attack.

Table 2: Predicted Electrophilic Aromatic Substitution Patterns for this compound

ReactionReagentExpected Major Product
NitrationHNO₃/H₂SO₄4-Chloro-1-methyl-3-nitro-1H-indole
BrominationNBS3-Bromo-4-chloro-1-methyl-1H-indole
AcylationAc₂O / Lewis Acid1-(4-Chloro-1-methyl-1H-indol-3-yl)ethanone

This table is based on established principles of indole reactivity and requires experimental verification for this compound.

Nucleophilic Aromatic Substitution Reactions of Chloroindoles

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of haloarenes, particularly those with electron-withdrawing groups. The chloro substituent at the C4 position of this compound can potentially be displaced by a variety of nucleophiles. The feasibility of SNAr on chloroindoles is influenced by the electronic nature of the indole ring and the presence of activating groups.

The indole nucleus itself is electron-rich, which generally disfavors SNAr. However, the presence of the N-methyl group and the potential for stabilization of the Meisenheimer intermediate can influence the reaction's viability. Furthermore, the introduction of strong electron-withdrawing groups onto the indole ring, for example at the C3 or C5 positions, would significantly activate the C4-chloro group towards nucleophilic attack.

Common nucleophiles used in SNAr reactions include amines, alkoxides, and cyanides. The reactions are often carried out in polar aprotic solvents at elevated temperatures and may be promoted by a base.

Amination: The displacement of the chloro group with an amine would lead to the formation of 4-amino-1-methyl-1H-indole derivatives.

Alkoxylation: Reaction with alkoxides would yield 4-alkoxy-1-methyl-1H-indole derivatives.

Cyanation: The introduction of a cyano group via nucleophilic substitution of the chloro group would produce 4-cyano-1-methyl-1H-indole.

While SNAr on unactivated chloroindoles can be challenging, modern catalytic methods, such as palladium-catalyzed Buchwald-Hartwig amination, provide alternative routes to achieve similar transformations under milder conditions.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions on Activated this compound Derivatives

NucleophileProduct TypeActivating Group (Example)
R₂NH4-Amino-1-methyl-1H-indole-NO₂ at C3 or C5
RO⁻4-Alkoxy-1-methyl-1H-indole-NO₂ at C3 or C5
CN⁻4-Cyano-1-methyl-1H-indole-NO₂ at C3 or C5

This table illustrates potential reactions on an activated substrate; the reactivity of unactivated this compound in SNAr reactions would likely be low.

Development of Novel Derivatization Pathways

Beyond the classical synthetic methodologies, the development of novel derivatization pathways for this compound is crucial for accessing a wider range of functionalized congeners. Modern synthetic techniques, particularly transition metal-catalyzed cross-coupling reactions, offer powerful tools for this purpose.

The chloro substituent at the C4 position of this compound serves as a versatile handle for a variety of cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters can be used to form new carbon-carbon bonds, introducing aryl, heteroaryl, or vinyl groups at the C4 position.

Heck Coupling: This reaction allows for the introduction of alkenyl groups at the C4 position through a palladium-catalyzed reaction with an alkene.

Sonogashira Coupling: The formation of a carbon-carbon bond between the C4 position and a terminal alkyne can be achieved via palladium-copper co-catalyzed Sonogashira coupling.

Buchwald-Hartwig Amination: As an alternative to SNAr, this palladium-catalyzed reaction provides an efficient method for the formation of C-N bonds, allowing for the introduction of a wide range of amino groups at the C4 position.

Cyanation: Palladium-catalyzed cyanation reactions, using cyanide sources such as zinc cyanide or potassium ferrocyanide, can be employed to introduce a nitrile group at the C4 position.

These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the synthesis of a diverse library of derivatives with potential applications in medicinal chemistry and materials science. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations.

Table 4: Overview of Potential Cross-Coupling Reactions for this compound

Reaction NameCoupling PartnerResulting Functional GroupCatalyst System (Typical)
Suzuki-MiyauraR-B(OH)₂Aryl, Heteroaryl, VinylPd catalyst, Ligand, Base
HeckAlkeneAlkenylPd catalyst, Base
SonogashiraTerminal AlkyneAlkynylPd catalyst, Cu catalyst, Base
Buchwald-HartwigR₂NHAminoPd catalyst, Ligand, Base
CyanationCN sourceCyanoPd catalyst, Ligand

Reactivity Profiles and Transformational Chemistry of 4 Chloro 1 Methyl 1h Indole

Electrophilic Reactivity and Site Selectivity

The indole (B1671886) ring system is inherently electron-rich, making it highly susceptible to electrophilic substitution. The preferred site of attack is typically the C3 position of the pyrrole (B145914) ring, as this leads to a more stable carbocation intermediate. quora.com The lone pair of electrons on the nitrogen atom participates in the resonance of the aromatic system, further activating the ring towards electrophiles. quora.com

Influence of Chlorine and N-Methyl Substitution on Aromatic Reactivity

The presence of substituents on the indole ring can significantly modulate its reactivity and the regioselectivity of electrophilic attack.

N-Methyl Group: The methyl group on the nitrogen atom is an electron-donating group. N-methylation generally leads to a slight increase in the reactivity of the indole system towards electrophiles. rsc.org This is because the methyl group enhances the electron-donating ability of the nitrogen, further activating the ring.

The combination of the N-methyl group and the C4-chloro substituent in 4-chloro-1-methyl-1H-indole results in a complex interplay of electronic effects that govern its reactivity profile in electrophilic substitutions.

Protonation and Electrophilic Attack Mechanisms

Protonation of indoles, a fundamental electrophilic reaction, predominantly occurs at the C3 position. rsc.org This preference is attributed to the formation of a stable indoleninium cation where the positive charge is delocalized without disrupting the aromaticity of the benzene (B151609) ring. ic.ac.uk

The general mechanism for electrophilic attack on the indole ring involves the formation of a sigma complex (also known as a Wheland intermediate). The electrophile adds to the C3 position, and the resulting positive charge is stabilized by resonance, primarily involving the nitrogen atom. Subsequent loss of a proton from the C3 position restores the aromaticity of the indole ring, yielding the substituted product. ic.ac.uk

For 3-substituted indoles, where the primary site of attack is blocked, electrophilic substitution can occur at other positions, such as C2, or even on the nitrogen atom, though this is less common. rsc.org

Alkylation and Acylation Reactions

Alkylation: The Friedel-Crafts alkylation of indoles is a common method for introducing alkyl groups onto the indole nucleus. researchgate.net These reactions are typically catalyzed by Lewis acids. nih.gov For N-methylindoles, alkylation is expected to occur primarily at the C3 position, provided it is unsubstituted. nih.govacs.org

Acylation: Friedel-Crafts acylation is another important electrophilic substitution reaction for indoles. researchgate.net It involves the introduction of an acyl group, typically using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.net Similar to alkylation, acylation of N-methylindoles generally proceeds at the C3 position. beilstein-journals.org When the C3 position is blocked, acylation can be directed to other positions, including the nitrogen atom. beilstein-journals.orgbeilstein-journals.org

Nucleophilic Reactivity and Chlorine Displacement

While the electron-rich nature of the indole ring makes it more susceptible to electrophilic attack, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the ring is substituted with electron-withdrawing groups. youtube.comyoutube.comlibretexts.org

Examination of Nucleophilic Aromatic Substitution Mechanisms

The classical SNAr mechanism involves a two-step addition-elimination sequence. nih.gov A nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. youtube.comlibretexts.org

For SNAr reactions to proceed, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgambeed.com These groups help to stabilize the negative charge of the Meisenheimer intermediate. youtube.com In the context of this compound, the chlorine atom at the C4 position can potentially be displaced by a strong nucleophile, although the indole ring itself is not strongly activated towards this type of reaction.

Ruthenium-Mediated Nucleophilic Displacements on Chloroindoles

Transition metal catalysis can facilitate nucleophilic substitution reactions on aromatic rings that are otherwise unreactive. Ruthenium complexes, in particular, have been shown to mediate the nucleophilic aromatic substitution of hydrogen (SNArH) in benzene. nih.govrsc.orgchemrxiv.orgresearchgate.net This type of reaction proceeds through a different mechanism than the classical SNAr pathway and does not require strong electron-withdrawing groups. nih.gov The mechanism involves the coordination of the aromatic ring to the ruthenium center, which activates it towards nucleophilic attack. rsc.orgchemrxiv.orgresearchgate.net While specific studies on ruthenium-mediated chlorine displacement on this compound are not prevalent, this catalytic approach represents a potential avenue for the functionalization of chloroindoles via nucleophilic substitution.

Cyclization and Rearrangement Processes

The indole scaffold, including derivatives such as this compound, serves as a versatile platform for constructing more complex polycyclic systems through various cyclization reactions. These processes often involve the dearomatization of the indole core to participate in cycloadditions or intramolecular bond formations.

One significant class of reactions is the dearomative (4+3) cycloaddition. In this type of reaction, substituted 3-alkenylindoles can react with in-situ generated oxyallyl cations to furnish cyclohepta[b]indoles. acs.orguchicago.edu This process allows for the one-step construction of the complex seven-membered ring fused to the indole structure. acs.orguchicago.edu While specific studies on this compound as the starting material are not prevalent, its derivatives, particularly at the C3 position, would be expected to undergo similar transformations. The reaction typically proceeds under metal-free conditions, mediated by reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). uchicago.edu

Intramolecular cyclizations are another key transformation. For instance, visible-light-promoted intramolecular reductive cyclization provides a pathway to synthesize functionalized indolines. researchgate.net Similarly, Nazarov-type cyclizations induced by functionalities like 1,3-dithianes can lead to the formation of indanyl-substituted indole derivatives, offering a route to C2 or C3 functionalized products. rsc.org

Skeletal rearrangements, while less common, represent a potential transformation pathway for complex indole derivatives under specific conditions. For example, indole N-carboximidamides have been shown to undergo an unprecedented skeletal rearrangement to afford 4-(1H-indol-3-yl)-N-aryl-4H-imidazo[4,5,1-ij]quinolin-2-amines through a process involving C-N bond cleavage and subsequent C-N and C-C bond formations in a single step. researchgate.net

Table 1: Cyclization and Rearrangement Reactions of Indole Derivatives

Reaction Type Substrate Class Reagents/Conditions Product Type
Dearomative (4+3) Cycloaddition 3-Alkenylindoles Oxyallyl cation precursors (e.g., from α-haloketones) Cyclohepta[b]indoles
Intramolecular Radical Cyclization Indoles with appropriate tethered radical acceptors Visible light, tris(trimethylsilyl)silane Functionalized Indolines
Nazarov-type Cyclization Indoles with 1,3-dithianyl-activated side chains BF₃·Et₂O Indanyl-substituted indoles
Skeletal Rearrangement Indole N-carboximidamides Base catalyst Imidazo[4,5,1-ij]quinolines

Oxidation and Reduction Chemistry of this compound

The indole ring system in this compound is susceptible to both oxidation and reduction, allowing for the selective modification of the pyrrole ring.

Oxidation:

The oxidation of indoles typically occurs at the electron-rich C2-C3 double bond of the pyrrole ring. The use of hydrogen peroxide (H₂O₂) is a common method for the oxidation of indoles to oxindoles. nih.govnih.gov For N-alkylated indoles such as this compound, oxidation can lead to the corresponding isatin (B1672199) (indole-2,3-dione) derivatives. d-nb.info A study on the oxidative cleavage of indoles using H₂O₂ in polar solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) showed that N-methylindole reacts to form the corresponding isatin. d-nb.info

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are powerful and versatile oxidizing agents capable of oxidizing a wide range of functional groups. researchgate.netorganic-chemistry.org They are commonly used for the epoxidation of olefins and the Baeyer-Villiger oxidation of ketones. organic-chemistry.org In the context of indoles, m-CPBA can be employed for the oxidation of the pyrrole ring, potentially leading to oxindoles or further oxidized products depending on the reaction conditions. researchgate.net

Reduction:

The reduction of the indole nucleus in this compound primarily targets the C2-C3 double bond to yield the corresponding indoline. A general and efficient procedure for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in a carboxylic acid medium. mdma.ch For example, treating an indole with NaBH₄ in glacial acetic acid can result in the reduction of the indole double bond. mdma.ch The use of NaBH₄ in trifluoroacetic acid is also an effective method for reducing indoles to indolines. clockss.orgresearchgate.net

Catalytic hydrogenation is another widely used reduction method. However, care must be taken as this method can sometimes lead to dehalogenation, which would result in the loss of the chlorine atom from the 4-position. google.com The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the indole ring while preserving the chloro-substituent. clariant.com

Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing a variety of polar functional groups. ic.ac.ukorganicchemistrydata.org While LiAlH₄ can reduce the indole ring, its high reactivity also poses a risk of reducing the aryl chloride, a reaction that is generally difficult but can occur under certain conditions. ic.ac.ukorganicchemistrydata.org Therefore, milder and more selective reagents are often preferred for the reduction of chloro-substituted indoles. wikipedia.org

Table 2: Oxidation and Reduction Reactions of this compound

Transformation Reagent(s) Product(s) Notes
Oxidation Hydrogen Peroxide (H₂O₂) 4-Chloro-1-methyl-oxindole, 4-Chloro-1-methyl-isatin Product depends on reaction conditions.
meta-Chloroperoxybenzoic acid (m-CPBA) 4-Chloro-1-methyl-oxindole and other oxidized species A strong, versatile oxidizing agent.
Reduction Sodium Borohydride (NaBH₄) / Carboxylic Acid (e.g., Acetic Acid, TFA) 4-Chloro-1-methylindoline A common and selective method for reducing the indole double bond. mdma.chclockss.org
Catalytic Hydrogenation (e.g., H₂/Pd) 4-Chloro-1-methylindoline Risk of dehalogenation depending on catalyst and conditions. google.com
Lithium Aluminum Hydride (LiAlH₄) 4-Chloro-1-methylindoline A very strong reducing agent; potential for over-reduction or side reactions. ic.ac.uk

Advanced Spectroscopic and Analytical Methodologies for Structural and Conformational Analysis

Nuclear Magnetic Resonance Spectroscopy (NMR) for Complete Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules like 4-Chloro-1-methyl-1H-indole. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, confirming the connectivity and substitution pattern of the indole (B1671886) ring.

High-Resolution ¹H NMR and ¹³C NMR Techniques

High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of each nucleus within the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each of the aromatic protons and the N-methyl protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating nitrogen atom and the electron-withdrawing chlorine atom, leading to a predictable pattern of resonances in the downfield region (typically δ 6.5-7.5 ppm). The coupling constants (J) between adjacent protons provide crucial information about their relative positions on the indole ring. The N-methyl group will appear as a singlet in the upfield region (around δ 3.7-4.0 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the indole ring are characteristic of their electronic environment. The carbon atom bearing the chlorine (C4) is expected to be significantly deshielded. The N-methyl carbon will appear at the most upfield position.

Expected ¹H and ¹³C NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃~3.8 (s)~33
H-2~7.0 (d)~129
H-3~6.5 (d)~101
C-2-~129
C-3-~101
C-3a-~128
C-4-~125
H-5~7.1 (t)~122
H-6~7.0 (d)~120
H-7~7.2 (d)~110
C-5-~122
C-6-~120
C-7-~110
C-7a-~136

Note: This data is predictive and based on analogous compounds. s = singlet, d = doublet, t = triplet.

2D NMR Experiments for Connectivity and Proximity Elucidation

To definitively establish the structure of this compound, 2D NMR experiments are indispensable. These techniques reveal correlations between different nuclei, providing a detailed map of the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be observed between H-5 and H-6, and between H-6 and H-7, confirming their positions on the benzene (B151609) portion of the indole ring. Similarly, a correlation between H-2 and H-3 would be expected.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would show a cross-peak for each C-H bond, allowing for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to display a series of absorption bands corresponding to the vibrational modes of its constituent bonds. Key characteristic bands would include:

C-H stretching vibrations: Aromatic C-H stretching bands are expected above 3000 cm⁻¹, while the N-methyl C-H stretching vibrations will appear just below 3000 cm⁻¹.

C=C stretching vibrations: Aromatic ring C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

C-N stretching vibrations: The C-N stretching of the indole ring and the N-methyl group will likely appear in the 1360-1250 cm⁻¹ region.

C-Cl stretching vibration: A characteristic absorption band for the C-Cl bond is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Out-of-plane C-H bending: The substitution pattern on the benzene ring will influence the position of the out-of-plane C-H bending vibrations, which are typically observed between 900 and 675 cm⁻¹.

Expected FTIR Absorption Bands for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch (N-CH₃)2950-2850
Aromatic C=C Stretch1600-1450
C-N Stretch1360-1250
C-Cl Stretch800-600
Aromatic C-H Out-of-Plane Bending900-675

Note: This data is predictive and based on general group frequencies.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum is particularly sensitive to non-polar bonds and can be very useful for fingerprinting the molecule. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations and the C-Cl stretching vibration. The symmetric vibrations of the indole ring are often more intense in the Raman spectrum compared to the FTIR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the mass spectrum would provide the exact mass of the molecule, confirming its elemental composition.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak would be observed, which is a characteristic signature for a molecule containing one chlorine atom.

The fragmentation pattern would provide further structural information. Common fragmentation pathways for indole derivatives include the loss of the N-methyl group, cleavage of the pyrrole (B145914) ring, and loss of the chlorine atom.

Expected Mass Spectrometry Data for this compound:

Ion m/z (mass-to-charge ratio) Comment
[M]⁺165Molecular ion
[M+2]⁺167Isotopic peak due to ³⁷Cl
[M-CH₃]⁺150Loss of the methyl group
[M-Cl]⁺130Loss of the chlorine atom

Note: This data is predictive. The relative intensities of the fragment ions would depend on their stability.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. It provides accurate data on bond lengths, bond angles, torsion angles, and intermolecular interactions, revealing the molecule's conformation and packing in the crystal lattice. mdpi.com

While a specific crystal structure for this compound has not been reported in the crystallographic literature, analysis of closely related substituted indole structures can provide a reliable model for its expected solid-state conformation. nih.gov Studies on various indole derivatives consistently show that the bicyclic indole ring system is essentially planar. nih.gov The N-methyl and 4-chloro substituents would lie close to this plane.

The crystal packing would likely be stabilized by weak intermolecular interactions, such as C-H···π interactions between adjacent molecules. The precise arrangement would determine the crystal system, space group, and unit cell dimensions.

Table 3: Predicted Crystallographic Parameters for this compound (based on analogous structures)

ParameterExpected Value/Description
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Indole Ring SystemEssentially planar
C-Cl Bond Length~1.74 Å
N-CH₃ Bond Length~1.47 Å
Intermolecular InteractionsC-H···π stacking, potential weak C-H···Cl interactions

Thermal Analysis Techniques for Stability and Phase Transitions

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. They are crucial for determining the thermal stability, decomposition profile, and phase transition behavior of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a defined atmosphere (e.g., nitrogen or air). This analysis provides information on thermal stability, decomposition temperatures, and the composition of the material.

For a relatively small organic molecule like this compound, the TGA thermogram is expected to show a stable baseline up to the onset of decomposition. Given its structure, it would likely undergo a single-step decomposition process. Based on data for unsubstituted indole, which begins to degrade around 150°C, the thermal decomposition of the substituted derivative might occur in a similar or slightly higher temperature range. researchgate.net Indole-based polymers have shown high thermal stability with degradation onset above 330°C. nih.gov

Table 4: Predicted TGA Data for this compound under Nitrogen Atmosphere

ParameterPredicted Value/RangeDescription
Onset Temperature (T_onset)160 - 200 °CThe temperature at which significant mass loss begins.
Temperature of Max. Loss Rate (T_max)180 - 220 °CThe temperature at which the rate of mass loss is highest.
Mass Loss~100%The sample is expected to volatilize or decompose completely.
Residual Mass at 600 °C< 1%Minimal residue is expected for a pure organic compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions.

As this compound is a solid at room temperature, its DSC thermogram would be expected to exhibit a sharp endothermic peak corresponding to its melting point. sigmaaldrich.com The temperature at the peak of this endotherm is taken as the melting point (T_m), and the area under the peak is proportional to the enthalpy of fusion (ΔH_fus). The absence of other thermal events before melting would indicate a pure, crystalline substance with good thermal stability up to its melting point. Some indole derivatives have been studied using DSC to characterize their thermal behavior in reaction mixtures. researchgate.net

Table 5: Predicted DSC Data for this compound

ParameterPredicted FeatureDescription
Melting Onset (T_onset)Endothermic PeakThe temperature at which melting begins.
Melting Peak (T_peak)Endothermic PeakThe temperature of maximum heat absorption during melting.
Enthalpy of Fusion (ΔH_fus)Calculated from peak areaThe amount of energy required to melt the sample.
Other TransitionsNone expectedNo glass transition or crystallization events are expected for a simple crystalline solid.

Computational and Theoretical Investigations of 4 Chloro 1 Methyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and molecular orbitals.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-Chloro-1-methyl-1H-indole, DFT calculations can elucidate the nature of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's chemical reactivity and kinetic stability.

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. For indole (B1671886) derivatives, the distribution of HOMO and LUMO is typically across the π-system of the bicyclic ring. The presence of a chlorine atom at the 4-position and a methyl group at the 1-position influences the electron density distribution. The chlorine atom, being electronegative, is expected to draw electron density, while the methyl group is a weak electron donor.

DFT calculations would likely show that the HOMO is primarily located on the indole ring, indicating that this is the site for electrophilic attack. The LUMO, conversely, would also be distributed over the aromatic system, indicating the regions susceptible to nucleophilic attack. The precise energies of these orbitals would require specific DFT calculations. For context, studies on other substituted indoles have shown that such substitutions significantly modulate the electronic properties.

ParameterDescriptionPredicted Influence on this compound
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; related to the ionization potential and the propensity to donate electrons.Expected to be influenced by the electron-donating methyl group and the electron-withdrawing chlorine, with the net effect determining its value relative to unsubstituted indole.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity and the propensity to accept electrons.The presence of the electronegative chlorine atom is likely to lower the LUMO energy, making the molecule a better electron acceptor.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO; a key indicator of chemical reactivity.A smaller gap would imply higher reactivity. The substituents' effects on HOMO and LUMO energies will determine the final gap value.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, it is possible to predict the chemical shifts with high accuracy. For this compound, specific shifts for the protons and carbons on the indole ring and the methyl group can be calculated. These theoretical spectra can be compared with experimental data to confirm the structure. Modern DFT methods, when combined with appropriate basis sets and solvent models, can predict ¹H chemical shifts with a mean absolute error of less than 0.2 ppm and ¹³C shifts with an error of less than 2 ppm. nih.gov

Vibrational (IR and Raman) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific bond stretches, bends, and torsions within the this compound molecule. For instance, characteristic frequencies for C-H, C-N, C-Cl stretching, and indole ring vibrations can be predicted. Theoretical calculations for related chloro-substituted azaindole-carbaldehydes have shown good agreement with experimental spectra after applying appropriate scaling factors to the computed frequencies. mdpi.com

Electronic (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the indole chromophore. The substitution pattern is known to affect the absorption wavelengths of indole derivatives.

SpectroscopyPredicted ParameterComputational Method
NMR¹H and ¹³C Chemical ShiftsDFT (GIAO method)
IR/RamanVibrational FrequenciesDFT
UV-VisAbsorption Wavelengths (λmax)TD-DFT

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are used to study the three-dimensional structure and dynamic behavior of molecules.

Conformational Analysis and Energy Landscapes

Even for relatively rigid molecules like this compound, some degree of conformational flexibility exists, particularly concerning the rotation of the methyl group. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its torsional angles. This allows for the identification of stable conformers (energy minima) and the energy barriers between them (transition states). For N-substituted indoles, the rotation around the N-C bond of the substituent can be a key conformational feature. Studies on N-carbomethoxylated indole derivatives have shown that the barrier to rotation around the N-C(O) bond is in the range of 9.8-12.8 kcal/mol. scielo.org.mx For the N-methyl group in this compound, the rotational barrier is expected to be significantly lower.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time. This allows for the investigation of conformational changes, solvent effects, and interactions with other molecules. An MD simulation of this compound, typically in a solvent box (e.g., water or an organic solvent), would reveal how the molecule behaves in a more realistic environment. Such simulations can provide insights into the stability of different conformations and the dynamics of solvent molecules around the solute. MD simulations are particularly useful for studying the binding of a ligand to a protein, providing details about the stability of the complex and the key interactions involved. mdpi.com

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational methods to solve chemical problems, often involving the analysis of large datasets of chemical structures and their properties. QSAR is a key area of cheminformatics that aims to build mathematical models relating the chemical structure of a compound to its biological activity.

QSAR models are developed by finding a statistical relationship between a set of molecular descriptors and the observed biological activity. These descriptors can be derived from the 2D or 3D structure of the molecules and can represent various physicochemical properties such as hydrophobicity, electronic effects, and steric properties.

For a series of indole derivatives, a QSAR study could be performed to understand the structural requirements for a particular biological activity. For example, a QSAR model for the antioxidant activity of indole derivatives found that certain electronic and topological descriptors were important for activity. mdpi.comnih.gov In the case of this compound, its properties could be used as a data point in the development of a QSAR model for a relevant biological target. For instance, in a QSAR study of quinoline (B57606) derivatives as anti-malarial agents, the presence of chlorine atoms was found to be a positive contributor to the activity, likely due to an increase in lipophilicity. nih.gov

Commonly used molecular descriptors in QSAR studies include:

LogP: A measure of hydrophobicity.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability.

Topological Descriptors: Numerical values derived from the 2D graph of the molecule.

Quantum Chemical Descriptors: Properties like HOMO/LUMO energies, dipole moment, and atomic charges calculated using quantum mechanics.

Scaffold Analysis and Chemical Space Exploration

Scaffold analysis is a fundamental computational approach where the core molecular framework of a compound is evaluated for its suitability as a template for drug design. The 1H-indole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules and its ability to interact with a wide array of protein targets. nih.gov The specific scaffold of this compound is defined by this indole core, featuring a chlorine atom at the 4-position and a methyl group on the indole nitrogen (N-1).

Chemical space exploration involves computationally enumerating or assessing the range of possible compounds that can be generated from a given scaffold. For this compound, this process identifies positions on the indole ring where modifications could be made to modulate biological activity, selectivity, and pharmacokinetic properties. The primary positions for derivatization on this scaffold are C2, C3, C5, C6, and C7. Computational libraries can be generated by virtually attaching different functional groups at these positions to explore a vast chemical space and identify analogs with potentially desirable characteristics.

Table 1: Scaffold Analysis and Points of Diversification for this compound
Position on ScaffoldExisting SubstituentPotential for ModificationRationale for Derivatization
N-1Methyl (-CH3)ModerateAltering the N-alkyl group can influence steric interactions and metabolic stability.
C-2Hydrogen (-H)HighA key position for introducing groups to interact with specific residues in a protein binding pocket.
C-3Hydrogen (-H)HighOften involved in key binding interactions; a common site for functionalization in bioactive indoles.
C-4Chloro (-Cl)Low to ModerateThe chlorine atom can form halogen bonds and influences electronic properties; replacement with other halogens or small groups could fine-tune activity. chemrxiv.org
C-5Hydrogen (-H)HighSubstitution at this position can modulate lipophilicity and target interactions.
C-6Hydrogen (-H)HighA viable position for introducing substituents to explore new binding interactions or improve physicochemical properties.
C-7Hydrogen (-H)HighModification here can influence the orientation of the molecule within a binding site.

Predictive Modeling for Biological Activity (Preclinical Context)

Predictive modeling uses computational algorithms and statistical methods to forecast the biological activity and pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, Toxicity) of a molecule before it is synthesized. nih.gov These models are built using large datasets of known compounds and their experimentally determined activities. nih.gov For this compound and its virtual analogs, various predictive models can be applied.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. By calculating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for this compound, its potential potency against specific targets like kinases or G-protein coupled receptors can be estimated. Similarly, ADMET prediction models can forecast properties such as oral bioavailability, blood-brain barrier penetration, and potential for toxicity, helping to identify liabilities early in the discovery process. nih.gov

Table 2: Representative Preclinical Predictive Modeling Output for this compound
Predicted PropertyModel TypePredicted Value/OutcomeInterpretation in Preclinical Context
Kinase Target X InhibitionQSARpIC50 = 7.2Suggests potent inhibitory activity, prioritizing the compound for synthesis and in vitro testing.
LipophilicityPhysicochemicalLogP = 3.1Indicates moderate lipophilicity, often correlated with good membrane permeability.
Aqueous SolubilityPhysicochemicalLogS = -3.5Suggests moderate solubility, a key factor for absorption.
CYP3A4 InhibitionADMET ModelLow ProbabilityPredicts a low risk of drug-drug interactions mediated by this major metabolic enzyme. nih.gov
hERG BlockadeToxicity ModelNon-blockerPredicts a low risk of cardiotoxicity, a critical safety parameter.
Lipinski's Rule of FiveDrug-Likeness Filter0 ViolationsThe compound's properties are consistent with those of known orally bioavailable drugs.

Molecular Docking for Ligand-Target Interaction Prediction (Preclinical)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. journaljpri.com This method is crucial in structure-based drug design for elucidating how a compound like this compound might interact with a biological target at the atomic level. The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity for different poses. nih.gov

In a preclinical setting, docking studies on this compound would be used to:

Identify potential biological targets by screening it against a panel of protein structures.

Understand the key molecular interactions responsible for its activity if a target is already known.

Provide a structural basis for designing more potent and selective analogs.

The results of docking simulations are typically evaluated based on the predicted binding energy and the specific interactions formed between the ligand and amino acid residues in the protein's active site. researchgate.net

Analysis of Binding Modes and Interaction Energies

Following a docking simulation, the resulting ligand-protein complexes are analyzed to understand the binding mode. This involves identifying the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and halogen bonds. nih.gov For this compound, the key structural features influencing these interactions are the indole ring, the N-methyl group, and the C-4 chloro substituent.

Indole Ring: The aromatic system can participate in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) and hydrophobic interactions with aliphatic residues (e.g., Leucine, Valine). The indole NH is replaced by an N-methyl group, precluding its use as a hydrogen bond donor.

N-Methyl Group: This group can form hydrophobic interactions and its size influences the steric fit within the binding pocket.

4-Chloro Group: The chlorine atom is a weak hydrogen bond acceptor but can participate in favorable halogen bonds with electron-rich atoms like oxygen or sulfur. chemrxiv.org It also significantly impacts the electronic properties of the indole ring.

The interaction energy, often expressed in kcal/mol, is calculated by the docking software's scoring function to rank different binding poses. Lower binding energy values typically indicate more favorable binding. researchgate.net

Table 3: Hypothetical Analysis of Binding Interactions for this compound in a Kinase Active Site
Ligand MoietyInteracting Protein ResidueInteraction TypePredicted Distance (Å)Estimated Energy Contribution (kcal/mol)
Indole RingPhe 85π-π Stacking3.8-1.5 to -2.0
Chloro GroupGly 22 (Backbone C=O)Halogen Bond3.2-0.5 to -1.5
N-Methyl GroupVal 30Hydrophobic4.1-1.0 to -1.5
Indole Ring (C6-H)Leu 83Hydrophobic3.9-1.2 to -1.8
Total Predicted Binding Energy -7.8 kcal/mol

Rational Design of Analogs based on Docking Studies

The insights gained from analyzing the binding mode of this compound serve as a foundation for the rational design of new analogs. nih.gov The goal is to introduce chemical modifications that enhance favorable interactions or mitigate unfavorable ones, thereby improving binding affinity, selectivity, or other properties. unar.ac.id

For example, if the docking results show an unoccupied hydrophobic pocket adjacent to the C-2 position of the indole ring, an analog could be designed with a small alkyl or benzyl (B1604629) group at that position to fill the pocket and increase hydrophobic interactions. If a potential hydrogen bond donor/acceptor on the protein is not being engaged, a functional group could be added to the scaffold to form this interaction. This structure-based design approach is an iterative process where new analogs are designed, docked, synthesized, and tested, with the results feeding back into the next design cycle.

Table 4: Rational Design of Analogs Based on Hypothetical Docking of this compound
Analog NameProposed ModificationDesign RationalePredicted Change in Binding Energy
Analog AAdd a hydroxyl group at C-6To form a new hydrogen bond with a nearby Asp 145 residue.Decrease (Improved Affinity)
Analog BReplace C-4 Chloro with BromoTo potentially form a stronger halogen bond with the glycine (B1666218) backbone.Decrease (Improved Affinity)
Analog CAdd a small methyl group at C-2To occupy an empty hydrophobic sub-pocket adjacent to C-2.Decrease (Improved Affinity)
Analog DReplace N-1 Methyl with EthylTo probe for additional hydrophobic interactions in the N-1 binding region.Variable (Depends on pocket size)

Mechanistic Biological Investigations of 4 Chloro 1 Methyl 1h Indole and Its Derivatives Preclinical Focus

In Vitro Enzyme Inhibition Studies

Investigation of Metallo-β-Lactamase Inhibition

Metallo-β-lactamases (MBLs) represent a significant threat to the efficacy of β-lactam antibiotics, as they are capable of hydrolyzing a broad spectrum of these life-saving drugs, including carbapenems. nih.govmdpi.com The catalytic mechanism of these enzymes is dependent on one or two zinc ions in the active site. nih.govmdpi.com Consequently, the development of MBL inhibitors is a critical area of research to combat antibiotic resistance. nih.gov While there has been extensive research into serine-β-lactamase inhibitors, with several now in clinical use, the discovery of potent and clinically effective MBL inhibitors has been more challenging. nih.gov

Currently, there is a lack of publicly available scientific literature detailing the direct investigation of 4-Chloro-1-methyl-1H-indole or its close derivatives as inhibitors of metallo-β-lactamases. The existing research on MBL inhibitors focuses on compounds that can chelate the active site zinc ions or otherwise disrupt the catalytic mechanism, and these have included various chemical scaffolds. nih.gov While indole (B1671886) derivatives have been explored for a wide range of biological activities, their potential as MBL inhibitors remains an under-investigated area.

Evaluation of α-Glucosidase Inhibitory Activity

α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is an established therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. mdpi.com The indole scaffold has emerged as a promising pharmacophore for the development of potent α-glucosidase inhibitors. mdpi.comnih.govnih.gov

Various studies have demonstrated that indole derivatives can exhibit significant inhibitory activity against α-glucosidase, often surpassing the potency of the standard drug, acarbose (B1664774). mdpi.comnih.gov For instance, a series of indolo[1,2-b]isoquinoline derivatives displayed potent α-glucosidase inhibition with IC50 values ranging from 3.44 to 41.24 µM, which is substantially more potent than acarbose (IC50 = 640.57 µM). mdpi.com Similarly, novel thiazolidinone-based indole derivatives have shown excellent inhibitory potentials against α-glucosidase, with IC50 values as low as 2.40 µM. nih.gov

While direct studies on this compound are not available, the structure-activity relationship (SAR) studies of related indole derivatives provide valuable insights. The inhibitory potency is often influenced by the nature and position of substituents on the indole ring. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Indole Derivatives

Compound ClassRepresentative IC50 Values (µM)Reference
Indolo[1,2-b]isoquinoline Derivatives3.44 - 41.24 mdpi.com
Thiazolidinone-based Indole Derivatives2.40 - 31.50 nih.gov
Other Indole Derivatives3.10 - 52.20 nih.gov
Acarbose (Standard)~640 mdpi.com

This table presents a range of IC50 values for different classes of indole derivatives to illustrate the potential of this scaffold. Data for this compound is not specifically available.

Assessment of Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation has been linked to various diseases, including neurodegenerative disorders, bipolar disorder, and cancer. nih.gov As such, GSK-3β has become an attractive target for drug discovery. mdpi.comnih.gov

The indole nucleus is a key structural feature in a number of potent GSK-3β inhibitors. nih.gov Notably, a series of benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) have been designed and synthesized, demonstrating IC50 values in the nanomolar range against human GSK-3β. nih.gov This highlights the potential of indole-based compounds to effectively inhibit this enzyme.

Table 2: GSK-3β Inhibitory Activity of Selected Indole-based Compounds

Compound ClassRepresentative IC50 Values (nM)Reference
Benzofuran-3-yl-(indol-3-yl)maleimides4 - 680 nih.gov

This table showcases the potent GSK-3β inhibitory activity of a class of indole derivatives. Specific data for this compound is not available.

Lipoxygenase (LOX) Inhibition Profiling

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. nih.gov Inhibition of these enzymes, particularly 5-lipoxygenase (5-LOX), is a validated strategy for the treatment of inflammatory conditions. nih.govnih.gov

The indole scaffold has been identified as a valuable template for the development of potent 5-LOX inhibitors. nih.govnih.gov A number of novel indole derivatives have been synthesized and shown to exhibit significant inhibitory activity in cell-based assays, with some compounds demonstrating IC50 values in the sub-micromolar range, comparable to or exceeding the potency of the reference drug Zileuton. nih.gov The structure-activity relationship studies within these series of compounds indicate that the substituents on the indole ring play a critical role in determining the inhibitory efficacy. nih.govnih.gov

Although direct experimental data on the LOX inhibitory activity of this compound is not currently published, the strong performance of other substituted indole derivatives in this area suggests that it may possess relevant biological activity.

Table 3: 5-Lipoxygenase Inhibitory Activity of Selected Indole Derivatives

CompoundIC50 (µM)Reference
1m< 1 nih.gov
1s< 1 nih.gov
4a< 1 nih.gov
6a< 1 nih.gov
Zileuton (Reference)~1 nih.gov

This table highlights the potent 5-LOX inhibitory activity of selected indole derivatives. Specific data for this compound is not available.

Sirtuin 1 (SIRT1) Inhibition Studies

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a critical role in regulating a wide array of cellular processes, including gene expression, metabolism, and stress responses. 34.237.233nih.govacs.org The discovery of small molecule inhibitors of SIRT1 is of significant interest for both basic research and therapeutic applications. 34.237.233nih.govresearchgate.net

High-throughput screening has led to the discovery of a series of indole-based compounds as potent and selective inhibitors of SIRT1. 34.237.233nih.govacs.org Some of these indole derivatives exhibit IC50 values in the low nanomolar range, representing a significant improvement over previously identified SIRT1 inhibitors. 34.237.233nih.govacs.org Further studies have led to the development of indole-isoxazolone hybrids that also demonstrate SIRT1 inhibitory activity, albeit in the micromolar range. nih.gov

The potent activity of these indole derivatives underscores the importance of this heterocyclic scaffold in the design of SIRT1 inhibitors. While no specific data for this compound has been reported, the extensive research into related structures suggests that it could be a valuable subject for future investigation in this area.

Table 4: SIRT1 Inhibitory Activity of Selected Indole Derivatives

Compound Class/CompoundRepresentative IC50 ValuesReference
Indole Derivatives60 - 100 nM 34.237.233nih.govacs.org
Indole-isoxazolone Hybrid (I17)35.25 µM nih.gov
Indole-isoxazolone Hybrid (I18)37.36 µM nih.gov

This table presents the potent SIRT1 inhibitory activity of various indole-based compounds. Specific data for this compound is not available.

Receptor Binding and Affinity Assays

The indole nucleus is a common structural motif in many biologically active molecules that interact with a variety of receptors, particularly within the central nervous system. Tryptamine (B22526), an indole-containing compound, is the parent structure for a large class of neurotransmitters and psychoactive substances. nih.govwikipedia.org

Derivatives of indole have been shown to bind with varying affinities to a range of receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.govwikipedia.orgmdma.ch For example, N-arylsulfonylindole derivatives have been investigated as ligands for the 5-HT6 receptor, with some compounds exhibiting high affinity with Ki values in the low nanomolar range. mdma.ch Similarly, N-benzyltryptamine, an N-substituted indole derivative, displays affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors with Ki values of 245 nM, 100 nM, and 186 nM, respectively. wikipedia.org

Currently, there is a lack of specific receptor binding and affinity data for this compound in the published scientific literature. However, the extensive research on the receptor interactions of other substituted indole and tryptamine derivatives suggests that this compound may also interact with one or more receptor types. The nature and position of the chloro and methyl substituents would be expected to influence its binding profile and selectivity.

Table 5: Receptor Binding Affinities of Selected Indole Derivatives

CompoundReceptorKi (nM)Reference
N-Arylsulfonylindole Derivative (Compound 44)5-HT62.4 mdma.ch
N-Benzyltryptamine5-HT2A245 wikipedia.org
N-Benzyltryptamine5-HT2B100 wikipedia.org
N-Benzyltryptamine5-HT2C186 wikipedia.org

This table provides examples of the receptor binding affinities of various indole derivatives to illustrate the potential for this class of compounds to interact with different receptors. Specific data for this compound is not available.

Opioid Receptor Subtype Selectivity (Mu, Delta, Kappa) Investigations

Currently, there is a lack of specific published research investigating the binding affinity and selectivity of this compound or its direct derivatives for the mu (µ), delta (δ), and kappa (κ) opioid receptor subtypes. The broader class of indole-containing compounds encompasses a wide array of pharmacological activities, but direct characterization of this specific molecule at opioid receptors has not been detailed in available scientific literature.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The indole scaffold is a key structural feature in a number of allosteric modulators of the Cannabinoid Receptor 1 (CB1). nih.gov While direct studies on this compound are not prominent, extensive research on related indole-2-carboxamides provides significant insights into the structure-activity relationships (SAR) for CB1 allosteric modulation. These compounds can act as negative allosteric modulators (NAMs) or positive allosteric modulators (PAMs), altering the binding and/or efficacy of orthosteric ligands like endogenous cannabinoids. nih.govresearchgate.net

Research has highlighted that substitutions on the indole ring are critical for activity. Specifically, an electron-withdrawing group, such as a chloro or fluoro atom, at the C5 position of the indole ring is considered beneficial for the allosteric modulatory activity at the CB1 receptor. nih.gov Conversely, the C3 position of the indole ring appears to favor no substitution or only a small linear alkyl chain for optimal activity. nih.gov

These findings suggest that the 4-chloro substitution on the target compound represents a variation from the more extensively studied 5-chloro derivatives. The N-methylation at the 1-position is another structural feature that would require specific investigation to determine its impact on allosteric modulation.

Below is a table summarizing the activity of representative indole-2-carboxamide derivatives as CB1 allosteric modulators.

CompoundIndole Ring SubstitutionPhenethyl Moiety SubstitutionActivity (EC50)Modulation Type
Derivative 15-Chloro4-(dimethylamino)50 nMPositive Allosteric Modulator researchgate.net
Derivative 25-Chloro4-(piperidinyl)90 nMPositive Allosteric Modulator researchgate.net
ORG275695-Chloro, 3-Ethyl4-(piperidin-1-yl)phenethyl-Negative Allosteric Modulator nih.gov

Dopamine D4 Receptor Ligand Characterization

The indole nucleus is a recognized scaffold in the design of ligands for dopamine receptors. High selectivity for the D4 subtype over other dopamine receptors (D1, D2, D3, D5) is a significant goal in drug discovery due to the D4 receptor's role in certain central nervous system pathologies. elifesciences.org

While direct binding data for this compound at the D4 receptor is not available, studies on related heterocyclic structures demonstrate the potential of this chemical class. For instance, piperazinylmethyl substituted pyrazolo[1,5-a]pyridines, which are azaindole bioisosteres, have been shown to selectively recognize the dopamine D4 receptor with high affinity. nih.gov One potent derivative from this class exhibited a Ki value of 2.0 nM. nih.gov Furthermore, a series of indolin-2-one derivatives bearing piperazinylbutyl side chains showed selectivity for D2-like receptors, with one compound, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, displaying a remarkable affinity and selectivity for the D4 receptor with a Ki value of 0.5 nM. nih.gov

These examples underscore that chloro-substituted aromatic moieties, often combined with a piperazine (B1678402) linker, are common features in potent D4 ligands. The specific substitution pattern of this compound would require experimental evaluation to characterize its potential as a D4 receptor ligand.

Sigma-2 Receptor Ligand Affinity and Selectivity

The sigma-2 (σ₂) receptor is a target of interest in various pathological conditions, and indole-based structures have been explored for the development of selective ligands. rsc.orgnih.govnih.gov The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is distinct from the sigma-1 (σ₁) receptor, and achieving selectivity is a key objective in ligand design. proquest.com

Research into indole-based sigma receptor ligands has identified several compounds with high affinity for the sigma-2 receptor. nih.gov For example, a series of 1-{3-[4-(substitutedphenyl)piperazin-1-yl]propyl}-1H-indole derivatives demonstrated high affinity and selectivity for σ₂ receptors. nih.gov Another study on 4-(indol-1-yl)butan-1-amines identified compounds with nanomolar sigma-2 affinity and significant selectivity over sigma-1 receptors. nih.gov The compound 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, for instance, showed high affinity for sigma-2 receptors with a 395-fold selectivity over the sigma-1 subtype. nih.gov

The data from related compounds suggest that the N-1 and C-4 positions of the indole ring are viable points for substitution to achieve high sigma-2 affinity and selectivity.

Compound ClassKey Structural FeaturesSigma-2 Affinity (Ki)Sigma-1/Sigma-2 Selectivity Ratio
1-{3-[4-(substitutedphenyl)piperazin-1-yl]propyl}-1H-indolesN-propylpiperazinyl linkerHighSelective for σ₂ nih.gov
4-(Indol-1-yl)butan-1-aminesN-butylamine linker to isoquinoline3.66 nM (for derivative 4c)38 (for derivative 4c) nih.gov
Siramesine AnalogsN-butyl linker to various pharmacophores48.4–68 nM4.8–10.7 rsc.org

Nuclear Receptor (NR4A1/NR4A2) Ligand Binding

The NR4A subfamily of orphan nuclear receptors, including NR4A1 (Nur77) and NR4A2 (Nurr1), are ligand-independent transcription factors that have emerged as targets in various diseases. um.es Bis-indole derived compounds, specifically those based on the 1,1-bis(3′-indolyl)-1-phenylmethane (CDIM) scaffold, have been identified as ligands that can bind to the ligand-binding domains (LBDs) of NR4A1 and NR4A2. mdpi.comnih.govhoustonmethodist.org

These compounds can function as dual ligands for both NR4A1 and NR4A2, acting as inverse agonists. nih.govhoustonmethodist.org The binding affinity of these bis-indole derivatives is typically in the low micromolar range. mdpi.comnih.gov The structural similarity between the LBDs of NR4A1 and NR4A2 (over 60% identity) supports the observation that many of these compounds can bind to both receptors. nih.govhoustonmethodist.org While this compound is a mono-indole, the research into bis-indole derivatives provides a framework for understanding how indole moieties interact with these nuclear receptors.

Compound ClassBinding TargetBinding Affinity (KD)
DIM-3,5 and DIM8-3,5 AnalogsNR4A1 LBD1.3–133 µM mdpi.com
NR4A2 LBD2.2–79 µM mdpi.com

Serotonin and Neuropeptide Y Receptor Interactions

Cell-Based Assays for Cellular Response and Target Engagement

The characterization of compounds like this compound and its derivatives relies on a variety of cell-based assays to determine their interaction with specific targets and the subsequent cellular response. These assays are crucial for confirming target engagement in a native cellular environment and for elucidating the functional consequences of ligand binding, such as agonism, antagonism, or allosteric modulation. nih.goveurofinsdiscovery.comyoutube.com

Functional Assays for G-Protein Coupled Receptors (GPCRs): For targets such as the cannabinoid, dopamine, and sigma receptors, which are GPCRs, functional assays that measure downstream signaling events are commonly employed. These include:

cAMP Assays: These assays measure the inhibition (via Gi/o coupling) or stimulation (via Gs coupling) of cyclic adenosine (B11128) monophosphate production. They are fundamental for determining the agonist or antagonist properties of a ligand. eurofinsdiscovery.commultispaninc.com

Calcium Mobilization Assays: For GPCRs that couple to Gq proteins, ligand binding leads to an increase in intracellular calcium levels. Fluorometric imaging plate readers (FLIPR) can be used to detect these changes, providing a high-throughput method for screening compounds. nih.govmultispaninc.com

β-Arrestin Recruitment Assays: Ligand-induced receptor activation can lead to the recruitment of β-arrestin proteins, which is involved in signal desensitization and can also initiate G-protein-independent signaling. Assays based on technologies like Bioluminescence Resonance Energy Transfer (BRET) can quantify this recruitment and are valuable for identifying biased ligands. nih.gov

Assays for Nuclear Receptors: To investigate the activity of ligands at nuclear receptors like NR4A1 and NR4A2, reporter gene assays are the standard method.

Dual-Luciferase Reporter Gene Assays: This technique uses a plasmid containing the ligand-binding domain (LBD) of the nuclear receptor fused to a GAL4 DNA-binding domain (DBD). nih.govresearchgate.netbenthamopenarchives.com A second reporter plasmid contains a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). researchgate.net In the presence of a ligand that binds to the LBD, the fusion protein activates the transcription of the luciferase gene. nih.govbenthamopenarchives.com A second, constitutively expressed luciferase (e.g., Renilla) is used as an internal control to normalize for transfection efficiency and cell viability. researchgate.neteubopen.org This assay can determine if a compound acts as an agonist or antagonist by measuring the increase or decrease in luciferase activity. nih.govhoustonmethodist.org

Target Engagement Assays: To confirm that a compound binds to its intended target within a cell, specific target engagement assays can be used. These assays measure the physical interaction between the compound and the target protein in a cellular context, which helps validate hits from biochemical screens and determine cellular potency. youtube.com

Antiproliferative Activity in Cellular Models

Derivatives of chloro-indoles have demonstrated significant antiproliferative activity across a variety of cancer cell lines. A novel class of 5-chloro-indole-2-carboxylate derivatives exhibited potent activity, with GI₅₀ values in the nanomolar range. nih.gov For instance, the m-piperidinyl derivative (3e) was identified as the most potent, with a mean GI₅₀ value of 29 nM against a panel of four cancer cell lines. nih.gov Another promising compound, the unsubstituted derivative 3a (R=H), showed a mean GI₅₀ of 35 nM and was notably more potent against the MCF-7 breast cancer cell line than the standard drug erlotinib. nih.gov

Similarly, indole-aryl amide derivatives have been evaluated for their in vitro cytotoxicity against a panel of tumor cells, including HT29 (colon), HeLa (cervical), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia). nih.gov One derivative, compound 5, was particularly active against PC3 and J6 cell lines, with IC₅₀ values of 0.39 µM and 0.37 µM, respectively. nih.gov Another derivative, compound 2, was most effective against the MCF7 and PC3 cancer cell lines, with IC₅₀ values of 0.81 µM and 2.13 µM, respectively. nih.gov

Furthermore, studies on 6,7-annulated-4-substituted indole compounds revealed time- and concentration-dependent inhibition of metabolic activity in murine L1210 leukemia cells. researchgate.net Several of these compounds were potent enough to inhibit tumor cell proliferation by 50% in the low-micromolar range after 48 hours of culture. researchgate.net Mannich base derivatives of indole also showed high cytotoxic activity, with compound 1c being particularly effective against HepG2 (liver), MCF-7, and HeLa cells, with LC₅₀ values of 0.9 µM, 0.55 µM, and 0.50 µM, respectively. nih.gov

Antiproliferative Activity of Chloro-Indole Derivatives in Cancer Cell Lines
Compound ClassSpecific DerivativeCell LineActivity MetricValueSource
5-Chloro-indole-2-carboxylatem-piperidinyl derivative (3e)Mean of 4 cell linesGI₅₀29 nM nih.gov
5-Chloro-indole-2-carboxylateUnsubstituted (3a)MCF-7GI₅₀< 40 nM nih.gov
Indole-aryl amideCompound 5PC-3IC₅₀0.39 µM nih.gov
Indole-aryl amideCompound 5Jurkat J6IC₅₀0.37 µM nih.gov
Indole-aryl amideCompound 2MCF-7IC₅₀0.81 µM nih.gov
Indole Mannich baseCompound 1cHeLaLC₅₀0.50 µM nih.gov
Indole Mannich baseCompound 1cMCF-7LC₅₀0.55 µM nih.gov

Cellular Growth Inhibition Studies

The inhibitory effects of chloro-indole derivatives on cellular growth are a key focus of preclinical investigations. Research has shown that these compounds can effectively suppress the proliferation of various human tumor cell lines. For example, a series of 5-chloro-indole-2-carboxylate derivatives demonstrated significant growth inhibitory activity, with GI₅₀ values ranging from 29 nM to 78 nM against tested cancer cells. nih.gov The most potent of these, derivative 3e, had a mean GI₅₀ of 29 nM, while derivative 3d showed a promising GI₅₀ of 38 nM. nih.gov

Synthetic 6,7-annulated-4-substituted indole compounds have also been identified as potent inhibitors of tumor cell proliferation. researchgate.net In in vitro tests against murine L1210 tumor cells, nine of the sixty-six novel compounds synthesized were able to inhibit cell proliferation by 50% in the low-micromolar range after four days in culture, with IC₅₀ values between 0.5 µM and 4.0 µM. researchgate.net

Furthermore, certain indole-aryl amides were found to significantly reduce cell growth in multiple cancer cell lines. nih.gov Compound 5, for instance, was active against HT29, PC3, and J6 cells with IC₅₀ values of 2.61 µM, 0.39 µM, and 0.37 µM, respectively. nih.gov These findings underscore the potential of chloro-indole derivatives as effective agents for inhibiting the growth of cancer cells.

Cell Cycle Progression Analysis

Investigations into the mechanisms of action for indole derivatives have often included analysis of their effects on cell cycle progression. Studies have shown that these compounds can induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.

For example, a specific indole-aryl amide derivative, compound 5, was found to cause cell cycle arrest in the G1 phase in HT29 malignant colonic cells. nih.gov In a separate study, newly synthesized (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline (B41778) derivatives were reported to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov

While not direct indole derivatives, related chloro-containing heterocyclic compounds have also shown similar activities. Certain 7-chloro-(4-thioalkylquinoline) derivatives, when applied to CCRF-CEM leukemia cells, resulted in a significant accumulation of cells in the G2/M phases and an increase in cells in the G0/G1 phase. mdpi.com Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids effectively suppressed cell cycle progression, leading to a subG0/G1 arrest, which is indicative of DNA fragmentation and apoptosis. mdpi.com

In Vitro Antibacterial Activity Against Specific Pathogens

Chloro-indole derivatives have demonstrated notable antibacterial properties against various pathogens. 4-chloroindole, in particular, has been shown to effectively inhibit the planktonic cell growth and biofilm formation of Vibrio parahaemolyticus, a significant food-borne pathogen. frontiersin.org It exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against V. parahaemolyticus and at a concentration of 20 µg/mL, it inhibited over 80% of biofilm formation. frontiersin.org The mechanism appears to involve damage to the cell membrane. frontiersin.org

Other studies have explored broader classes of indole derivatives. A series of indole-triazole conjugates displayed good to moderate activity against several Gram-negative bacterial strains, with MIC values around 250 µg/mL, which was lower than the MIC of ampicillin (B1664943) against Escherichia coli and Pseudomonas aeruginosa. mdpi.com However, Gram-positive bacteria were generally less sensitive to these compounds. mdpi.com

Indolyl-4H-chromene derivatives have also been assessed for their antibacterial activity. nih.gov Three specific compounds from this class showed significant inhibition against a panel of both Gram-positive (Streptococcus pyogenes, Staphylococcus aureus, Clostridium pyrogenes, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with MIC values ranging from 10 µg/mL to 25 µg/mL. nih.gov

In Vitro Antibacterial Activity of Indole Derivatives
Compound ClassPathogenMIC (µg/mL)Source
4-ChloroindoleVibrio parahaemolyticus50 frontiersin.org
4-ChloroindoleVibrio harveyi50 frontiersin.org
Indole-triazole conjugatesGram-negative strains (e.g., E. coli, P. aeruginosa)~250 mdpi.com
Indole-triazole conjugatesStaphylococcus aureus250-1000 mdpi.com
Indolyl-4H-chromene derivativesVarious Gram-positive & Gram-negative bacteria10 - 25 nih.gov

Mechanism of Action at the Cellular Level (e.g., pathway modulation, apoptosis induction, receptor interaction)

The anticancer effects of chloro-indole derivatives are attributed to several mechanisms at the cellular level, including the modulation of key signaling pathways and the induction of apoptosis.

Pathway Modulation: Certain 5-chloro-indole-2-carboxylate derivatives have been identified as dual inhibitors of EGFR and BRAFV600E, two important kinases in cancer signaling pathways. nih.gov The most potent derivative in one study, 3e, inhibited EGFR with an IC₅₀ value of 68 nM, which was 1.2-fold more potent than erlotinib. nih.gov Another study on indole derivatives targeting colon cancer cells showed a significant decrease in the levels of oncogenic miR-25, IL-6, and C-Myc, alongside an increase in tumor-suppressing microRNAs, miR-30C and miR-107. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a common mechanism triggered by these compounds. An active indole-aryl amide derivative was shown to promote apoptosis in HT29 colon cancer cells. nih.gov Synthetic 6,7-annulated-4-substituted indoles were also found to induce DNA cleavage in L1210 cells, suggesting they trigger an apoptotic pathway of DNA fragmentation. researchgate.net Further mechanistic insights come from related chloro-heterocyclic compounds. For example, 7-chloro-4-aminoquinoline-benzimidazole hybrids were found to induce apoptosis in HuT78 cells through the disruption of the mitochondrial membrane potential. mdpi.com Other related quinoline (B57606) derivatives were also shown to inhibit DNA and RNA synthesis and induce apoptosis. mdpi.com In some cases, the mechanism involves the stimulation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane, ultimately leading to increased apoptosis and cytotoxicity. mdpi.com

Structure Activity Relationship Sar Studies of 4 Chloro 1 Methyl 1h Indole Analogs

Systematic Modification of the Indole (B1671886) Nucleus and its Impact on Biological Activity

The biological profile of indole-based compounds can be significantly altered by modifying the core indole nucleus. nih.gov Studies involving the replacement of the indole core with bioisosteres like benzimidazole have demonstrated changes in activity, underscoring the importance of the indole scaffold's specific shape and polarity for target binding. nih.govacs.org The seven positions on the indole molecule are available for substitution, with positions 1, 2, and 3 being particularly reactive and influential on the compound's biological function. nih.gov

The location of substituents on the indole ring is a critical determinant of biological activity. The principle that positional isomerism can dramatically affect a drug's efficacy is well-established across various chemical classes. nih.govresearchgate.net For instance, in a series of indole-based HIV-1 fusion inhibitors, the linkage between two indole moieties (e.g., 5-5′, 5-6′, or 6-6′) significantly impacted both binding affinity and antiviral activity, with the 6-6' linkage showing superior performance. nih.govacs.org

The effect of substituent placement is also evident in antitubulin agents. Systematic exploration of indole-furanone analogs revealed that the orientation and substitution pattern of the indole B-ring were crucial for potency. acs.org Similarly, studies on other heterocyclic compounds, such as quinolines, have shown that moving a substituent like a fluorine or chlorine atom can lead to significant variations in antiplasmodial activity. nih.gov These findings highlight the sensitivity of receptor-ligand interactions to the precise spatial arrangement of functional groups on the indole nucleus.

Table 1: Impact of Positional Isomerism on Biological Activity of Bisindole Analogs

Linkage Position Relative Binding Affinity Relative Antiviral Activity
6-6' High High
5-6' Moderate Low
6-5' Moderate Low
5-5' Low Low

Data synthesized from studies on HIV-1 fusion inhibitors. nih.govacs.org

The substituent at the N-1 position of the indole ring plays a pivotal role in modulating biological activity. The indole N-H group is a hydrogen bond donor and its participation in interactions with receptor sites can be crucial for binding affinity. mdpi.com Replacing the hydrogen with a methyl group, as in 4-Chloro-1-methyl-1H-indole, eliminates this hydrogen-bonding capability but introduces a lipophilic character, which can influence membrane permeability and hydrophobic interactions within a binding pocket.

In studies of indole-furanone tubulin inhibitors, modifying the N-1 position with different groups (H, methyl, or ethyl carboxylate) had a noticeable impact on activity. acs.org Similarly, research on other N-substituted indole derivatives has demonstrated a wide range of biological effects, including anti-inflammatory and antimicrobial activities, confirming the importance of this position. nih.gov For certain enzymes, the indole nitrogen is directly involved in hydrogen bonds with key amino acid residues; for example, the indole nitrogen of N,N-Dimethyltryptamine (DMT) is predicted to form hydrogen bonds with aspartic acid in the active site of indolethylamine-N-methyltransferase (INMT). acs.org Therefore, the presence of the N-methyl group in this compound is expected to fundamentally alter its binding mode compared to its N-H counterpart, favoring hydrophobic interactions over hydrogen bonding at that position.

The introduction of a chlorine atom into a biologically active molecule can substantially improve its potency and modulate its properties. eurochlor.org The chlorine atom at the C-4 position of the indole ring has a profound influence due to its electronic and steric effects. As an electron-withdrawing group, it alters the electron density of the indole ring system, which can affect the molecule's reactivity and its non-covalent interactions, such as π-π stacking and hydrogen bonding. eurochlor.org

The C-4 position of indole is notoriously difficult to functionalize, making C-4 substituted indoles valuable compounds in medicinal chemistry. nih.govresearchgate.net The importance of a strategically placed chlorine atom is highlighted in other drug classes, such as 4-aminoquinolines, where the 7-chloro group is essential for optimal antimalarial activity. youtube.com In some indole-2-carboxamide derivatives, a 5-chloro substituent was found to form critical pi-H interactions with amino acid residues in the target's binding site. mdpi.com This suggests that the C-4 chlorine of this compound could engage in similar specific interactions, such as halogen bonding or hydrophobic contacts, contributing to its unique biological profile and target selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique that statistically correlates the structural properties of compounds with their biological activities. nih.gov For indole derivatives, QSAR studies have been instrumental in predicting the bioactivity of new analogs and providing insights into the structural requirements for potency. Atom-based 3D-QSAR models have been successfully developed for indole scaffolds to rationalize the structural features that modulate biological activity, such as for vitamin D receptor inhibitors. nih.govresearchgate.net

These models translate molecular structures into a set of numerical descriptors (e.g., steric, electronic, hydrophobic) and build a mathematical equation to predict activity. For a series of this compound analogs, a QSAR model could identify key descriptors associated with activity. For example, it might reveal that specific electrostatic potential values around the C-4 chlorine and particular van der Waals volume parameters for substituents at other positions are highly correlated with inhibitory potency. Such models serve as powerful predictive tools in the drug design process, enabling the prioritization of synthetic targets with a higher probability of success.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. youtube.com This ligand-based design approach is particularly useful when the 3D structure of the target is unknown. For various series of indole derivatives, pharmacophore models have been generated to distill the key features from a set of active compounds. mdpi.comproceedings.science

A typical pharmacophore for an indole-based ligand series might include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. mdpi.com For analogs of this compound, a pharmacophore model would likely define the precise spatial locations of the hydrophobic indole core, the aromatic ring system, and potentially a halogen bond donor feature corresponding to the C-4 chlorine. Such a model provides a blueprint for designing new molecules that retain the crucial interaction points, thereby preserving or enhancing biological activity.

Table 2: Common Pharmacophoric Features Identified in Active Indole Derivatives

Pharmacophoric Feature Description Potential Role in this compound
Aromatic Ring (R) Aromatic system capable of π-π stacking or hydrophobic interactions. The indole bicyclic system itself.
Hydrophobic Region (H) A non-polar region that can interact with hydrophobic pockets in a receptor. The N-methyl group and the chlorinated benzene (B151609) ring.
Hydrogen Bond Acceptor (A) An atom or group capable of accepting a hydrogen bond. Could be introduced via other substituents on the ring.
Halogen Bond Donor The chlorine atom capable of forming a halogen bond. The C-4 chlorine atom.

Based on general principles of pharmacophore modeling for indole derivatives. mdpi.com

Computational and Experimental Correlation in SAR Derivation

The most robust SAR studies are achieved by integrating computational modeling with experimental validation. mckendree.edu Molecular docking, a computational method to predict the binding orientation of a ligand to its target, is frequently used to rationalize the experimental activities of indole derivatives. researchgate.net For instance, docking studies can reveal how the N-methyl group fits into a hydrophobic pocket or how the C-4 chlorine atom forms specific interactions with amino acid residues.

Emerging Applications and Future Research Directions for 4 Chloro 1 Methyl 1h Indole

Design and Synthesis of Advanced Chemical Probes and Tools

The inherent photophysical properties of the indole (B1671886) nucleus make it an attractive fluorophore for the development of chemical probes. mdpi.com Derivatives of 4-Chloro-1-methyl-1H-indole can be engineered as advanced chemical tools for biological imaging and sensing. The design strategy typically involves coupling the indole scaffold, which serves as the fluorescent reporter, to a specific recognition unit that interacts with a target analyte. This interaction triggers a change in the fluorescent signal, allowing for detection. nih.gov

For example, an indole-based fluorescent probe was developed for the selective detection of benzenethiols. nih.gov In this design, a Bodipy (boron-dipyrromethene) fluorophore was linked to an indole unit, and a 2,4-dinitrobenzenesulfonyl group acted as the recognition site. The presence of benzenethiol (B1682325) selectively cleaved this group, causing a distinct ratiometric shift in the emission spectra. nih.gov Similarly, this compound could serve as the core for probes designed to detect various biologically relevant species or changes in the microenvironment, such as pH. mdpi.com The chloro- and methyl-substituents can be used to fine-tune the photophysical properties of the resulting probe.

Table 1: Potential Chemical Probes Based on the Indole Scaffold

Probe Type Target Analyte/Condition Principle of Operation Potential Application
Fluorescent Probe Benzenethiols Selective cleavage of a recognition unit, causing a ratiometric emission shift. nih.gov Detecting thiols in biological systems.
pH Sensor Protons (H+) Protonation/deprotonation of the indole structure leading to changes in fluorescence. mdpi.com Measuring pH in cellular compartments.

| Ion Sensor | Cyanide Ions | Specific binding to a recognition group attached to the indole, modulating fluorescence. | Environmental or biological cyanide detection. |

The development of such tools requires a multidisciplinary approach, combining synthetic organic chemistry with photophysical characterization and biological validation.

Integration of Artificial Intelligence and Machine Learning in Indole Drug Discovery

The process of drug discovery is increasingly being accelerated by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are particularly useful for navigating the complex structure-activity relationships (SAR) of compound libraries. researchgate.net For indole derivatives, which have demonstrated significant potential as anticancer agents, ML models can predict biological activity, identify key molecular descriptors, and prioritize candidates for synthesis and testing. researchgate.netnih.gov

A recent study utilized a novel GP-Tree based QSAR model to predict the anticancer activity (LogIC50) of indole derivatives. researchgate.netnih.gov This approach effectively identified relevant descriptors, such as topological polar surface area (TopoPSA) and various electronic properties, that are critical for potent activity. nih.gov Other ML algorithms like Random Forest (RF), K Nearest Neighbor (KNN), and Neural Networks (NN) have also been successfully employed to predict the outcomes of C-H activation reactions on indoles, a key step in their functionalization. francis-press.com

For this compound, these AI/ML strategies can be applied to:

Virtual Screening: Predict the binding affinity of a virtual library of its derivatives against various biological targets.

QSAR Modeling: Develop models that correlate structural features of its derivatives with their biological activity, guiding the design of more potent compounds.

Reaction Prediction: Predict the selectivity and energy barriers for various functionalization reactions, optimizing synthetic routes. francis-press.com

By integrating computational predictions with experimental validation, the discovery of novel therapeutic agents derived from this compound can be significantly streamlined. nih.gov

Green Chemistry Principles in Scalable Synthesis of Indole Derivatives

The synthesis of indole derivatives has traditionally involved methods that may use hazardous reagents and solvents. Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer, renewable materials. tandfonline.comyale.edu These principles are directly applicable to the scalable synthesis of derivatives from this compound.

Several green approaches for indole synthesis have been developed, moving away from conventional methods. tandfonline.comresearchgate.net These include:

Use of Greener Solvents: Replacing traditional organic solvents with water or ionic liquids, or performing reactions under solvent-free conditions. openmedicinalchemistryjournal.comnih.gov

Alternative Energy Sources: Utilizing microwave irradiation to shorten reaction times from hours to minutes and reduce energy consumption. tandfonline.com

Catalysis: Employing reusable catalysts, such as nanocatalysts or solid acid catalysts, which are often more selective and superior to stoichiometric reagents. nih.govbridgew.edu

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form a complex product, which improves atom economy and reduces purification steps. rsc.orgacs.org

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Indoles

Feature Conventional Methods Green Chemistry Methods
Solvent Often hazardous organic solvents Water, ionic liquids, or solvent-free conditions. nih.gov
Energy Prolonged heating Microwave irradiation for rapid heating. tandfonline.com
Catalyst Often stoichiometric, single-use reagents Reusable solid acids, nanocatalysts. nih.gov
Waste Can generate significant byproducts High atom economy, reduced waste generation. yale.edu

| Efficiency | Multiple steps, lengthy reaction times | One-pot reactions, significantly shorter times. rsc.org |

Applying these sustainable methodologies to the synthesis of this compound and its derivatives can lead to more economical and environmentally benign manufacturing processes. acs.orgacs.org

Exploration of Novel Biological Targets through High-Throughput Screening of Indole Libraries

High-throughput screening (HTS) is a powerful strategy in drug discovery for identifying compounds that modulate the activity of specific biological targets. nih.gov The construction of small-molecule libraries with high structural diversity is crucial for the success of HTS campaigns. researchgate.net The indole scaffold is a well-established "privileged structure" for building such libraries due to its ability to interact with a wide range of biological targets. acs.orgnih.gov

A library of derivatives based on this compound could be synthesized and screened against a vast array of targets to uncover novel biological activities. The targets for indole derivatives are diverse and include:

Protein kinases mdpi.com

Tubulin nih.gov

DNA topoisomerases researchgate.net

G-protein coupled receptors

Enzymes involved in cancer metabolism, such as indoleamine-2,3-dioxygenase (IDO) nih.gov

The development of indole-based screening libraries is often achieved through parallel synthesis techniques, allowing for the rapid generation of many distinct compounds. nih.gov The results from HTS can provide starting points for lead optimization programs, ultimately aiming to develop new therapeutic agents for diseases such as cancer, viral infections, and neurological disorders. mdpi.commdpi.com

Development of Divergent Synthetic Strategies for Enhanced Chemical Diversity

To maximize the potential of a screening library, it is essential to achieve high levels of chemical diversity. Divergent synthesis is a powerful approach where a common intermediate is converted into a wide range of structurally distinct molecules. digitellinc.com This strategy is particularly effective for complex scaffolds like indole alkaloids and can be applied to this compound to generate a rich collection of derivatives.

Key divergent strategies applicable to indole synthesis include:

Complexity-to-Diversity (Ctd): This approach starts with a complex, often naturally derived, indole-containing molecule and uses ring-distortion or cleavage reactions to generate novel and diverse scaffolds. nih.govresearchgate.net

Substituent-Directed Synthesis: This method allows for the introduction of multiple points of diversity around the indole core, enabling the synthesis of compounds with varied substituents at different positions. acs.orgnih.gov

Catalyst-Controlled Cyclization: By selecting different catalysts, the cyclization of a common precursor can be directed to yield different indole-fused scaffolds, thus increasing the diversity of the library from a single starting material. rsc.org

Rhodium-Catalyzed C-H Functionalization: This technique allows for the selective introduction of alkyl or alkenyl groups at specific positions on the indole ring by tuning reaction conditions. nih.gov

These strategies enable the efficient exploration of the chemical space around the this compound core, which is critical for identifying novel bioactive compounds. nih.govresearchgate.netsemanticscholar.org

Multidisciplinary Research Approaches for Comprehensive Understanding

A thorough understanding of the potential of this compound and its derivatives requires a multidisciplinary research effort. The integration of various scientific fields allows for a holistic approach, from initial design to biological validation.

A comprehensive research program would involve:

Synthetic Chemistry: To develop efficient and diverse methods for synthesizing novel derivatives, including the application of green chemistry and divergent strategies. rsc.orgacs.org

Computational Chemistry: To use AI and ML for predicting activity, guiding compound design, and understanding reaction mechanisms. researchgate.netfrancis-press.com

Chemical Biology: To design and use chemical probes derived from the core structure to study biological processes. nih.gov

Pharmacology and Biochemistry: To conduct high-throughput screening of compound libraries and to characterize the mechanism of action of active compounds. researchgate.net

Structural Biology: To determine the three-dimensional structures of active compounds bound to their biological targets, providing insights for further optimization.

By fostering collaboration between these disciplines, researchers can accelerate the translation of basic chemical discoveries into tangible applications, such as new therapeutic agents or advanced diagnostic tools.

Unexplored Reactivity and Derivatization Pathways

The indole ring possesses multiple reactive sites, with the C3 position being the most nucleophilic and prone to electrophilic substitution. nih.gov However, the reactivity is also significant at the C2, C4, C5, C6, and C7 positions. For this compound, the N1 position is blocked by a methyl group, and the C4 position is substituted with a chloro atom, which will electronically influence the reactivity of the entire ring system.

Future research should focus on exploring currently underutilized derivatization pathways:

C-H Functionalization: While C3 functionalization is common, transition-metal-catalyzed methods for direct and regioselective C-H functionalization at other positions (e.g., C2, C5, C6, C7) are a promising frontier. bioengineer.org Recent advances have shown the potential for selective C5-alkylation of indoles using copper-silver catalyst systems. bioengineer.org

Cross-Coupling Reactions: The chloro-substituent at the C4 position serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

Cycloaddition Reactions: The C2-C3 π-bond of the indole can participate in cycloaddition reactions to construct more complex, fused-ring systems. nih.gov

Nucleophilic Substitution: While rare on the indole ring itself, derivatization of side chains attached to the indole core can proceed through nucleophilic substitution pathways. pharmaguideline.com

Investigating these and other novel reaction pathways will unlock access to a wider range of structurally unique derivatives of this compound, expanding the chemical space for discovery.

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-1-methyl-1H-indole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via Fischer indole synthesis or alkylation of indole precursors. For example, alkylation of 4-chloroindole with methyl iodide under basic conditions (e.g., NaH/DMF) can yield the target compound. Optimization involves adjusting reaction temperature (60–80°C), stoichiometry of methylating agents, and catalyst selection. Post-synthesis purification via flash chromatography (cyclohexane/EtOAc gradients) or recrystallization improves yield and purity . Monitoring reaction progress with TLC and ensuring anhydrous conditions minimizes side products like over-alkylated derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be identified?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : Identify the methyl group (δ ~3.7–3.9 ppm for N–CH3) and indole protons (e.g., H-2 at δ ~7.3–7.5 ppm). Chlorine substituents deshield adjacent protons, shifting H-5 and H-7 in the aromatic region .
  • Mass Spectrometry (MS) : Confirm molecular weight (169.58 g/mol) via ESI-MS, observing [M+H]+ peaks at m/z 170.
  • IR Spectroscopy : Detect N–H stretches (~3400 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR and X-ray crystallography data when characterizing this compound derivatives?

  • Methodological Answer : Discrepancies often arise from sample purity, crystal twinning, or dynamic effects in solution. Strategies include:
  • Cross-validation : Compare NMR data with computational models (DFT calculations) to predict chemical shifts .
  • Crystallographic refinement : Use SHELX programs to resolve twinning or disorder in crystal structures. For example, SHELXL refines high-resolution data to confirm bond lengths and angles, while SHELXE aids in phase correction for ambiguous electron density .
  • Dynamic NMR : Probe temperature-dependent shifts to identify conformational flexibility in solution .

Q. How to design experiments to investigate the regioselectivity of electrophilic substitution reactions in this compound?

  • Methodological Answer :
  • Directing Group Analysis : The 1-methyl group directs electrophiles to C-3, while the chloro substituent at C-4 deactivates the ring. Test regioselectivity using nitration (HNO3/H2SO4) or Friedel-Crafts acylation, monitoring product distribution via HPLC or GC-MS .
  • Competitive Experiments : Compare reactivity with analogs like 1-methylindole to isolate electronic vs. steric effects.
  • Computational Modeling : Apply DFT to map electrostatic potential surfaces and predict reactive sites .

Q. What strategies are effective in synthesizing and characterizing this compound-based bioactive analogs?

  • Methodological Answer :
  • Functionalization : Introduce pharmacophores (e.g., boronic acids, fluorinated groups) via Suzuki-Miyaura coupling or halogen exchange. For example, 5-chloro-substituted analogs are synthesized using Pd-catalyzed cross-coupling .
  • Bioactivity Profiling : Screen analogs against enzyme targets (e.g., kinases) using fluorescence polarization assays. Structural analogs like bisindolylmaleimides show inhibitory activity, guiding SAR studies .
  • Cocrystallization : Resolve target-ligand complexes via X-ray crystallography to validate binding modes .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound derivatives?

  • Methodological Answer :
  • Purity Assessment : Re-crystallize samples and analyze via HPLC (>98% purity threshold). Impurities like residual solvents lower melting points .
  • Polymorphism Screening : Test crystallization in solvents of varying polarity (e.g., ethanol vs. hexane) to identify stable polymorphs.
  • DSC/TGA : Use differential scanning calorimetry to detect phase transitions and decompose thermal stability profiles .

Q. What methodologies validate the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Chlorinated indoles are prone to hydrolysis; detect degradation products like 1-methylindole-4-ol .
  • Light Exposure Tests : UV-vis spectroscopy tracks photo-degradation. Use amber vials to prevent radical-mediated decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.